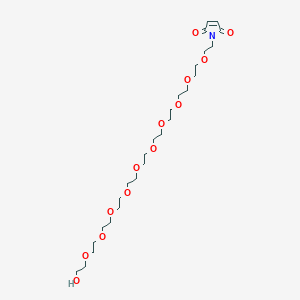
Mal-PEG11-alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mal-PEG11-alcohol is a polyethylene glycol (PEG) linker that contains a maleimide group and a hydroxyl group. The maleimide group is known for its ability to react with thiol groups, forming stable thioether bonds. The PEG spacer increases the solubility of the compound in aqueous media, making it a versatile tool in various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mal-PEG11-alcohol is synthesized through a series of chemical reactions that involve the attachment of a maleimide group to one end of a PEG chain and an alcohol group to the other end. The process typically involves the following steps:
Activation of PEG: The PEG chain is activated by reacting it with a suitable activating agent, such as tosyl chloride, to form a tosylated PEG intermediate.
Introduction of Maleimide Group: The tosylated PEG intermediate is then reacted with a maleimide derivative, such as N-(2-aminoethyl)maleimide, to introduce the maleimide group.
Introduction of Alcohol Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Mal-PEG11-alcohol undergoes various types of chemical reactions, including:
Substitution Reactions: The hydroxyl group can be substituted with other reactive functional groups, such as amines or carboxylic acids.
Addition Reactions: The maleimide group can react with thiol groups on proteins and peptides to form stable thioether bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, carboxylic acids, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as triethylamine, and under mild conditions.
Addition Reactions: The maleimide-thiol reaction is usually carried out in aqueous media at neutral pH. .
Major Products Formed
Substitution Reactions: The major products are PEG derivatives with various functional groups, such as PEG-amines or PEG-carboxylic acids.
Addition Reactions: The major products are thioether-linked conjugates, such as protein-PEG conjugates
Aplicaciones Científicas De Investigación
Mal-PEG11-alcohol has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation and labeling of biomolecules, such as proteins and peptides.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings
Mecanismo De Acción
The mechanism of action of Mal-PEG11-alcohol involves the formation of stable thioether bonds between the maleimide group and thiol groups on target molecules. This reaction is highly specific and efficient, making it a valuable tool for site-specific conjugation and labeling. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, facilitating their use in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Mal-PEG4-alcohol: Contains a shorter PEG spacer, resulting in lower solubility and flexibility.
Mal-PEG12-alcohol: Contains a longer PEG spacer, providing higher solubility and flexibility.
Mal-PEG11-biotin: Contains a biotin group instead of an alcohol group, used for biotinylation of biomolecules .
Uniqueness
Mal-PEG11-alcohol is unique due to its optimal PEG spacer length, which provides a balance between solubility and flexibility. The presence of both maleimide and alcohol groups allows for versatile chemical modifications and conjugation strategies, making it a valuable tool in various scientific fields .
Propiedades
Fórmula molecular |
C26H47NO13 |
|---|---|
Peso molecular |
581.6 g/mol |
Nombre IUPAC |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C26H47NO13/c28-4-6-32-8-10-34-12-14-36-16-18-38-20-22-40-24-23-39-21-19-37-17-15-35-13-11-33-9-7-31-5-3-27-25(29)1-2-26(27)30/h1-2,28H,3-24H2 |
Clave InChI |
YGHAMIRTLNYOHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-6-hydroxybenzo[d]oxazol-2(3H)-one](/img/structure/B13723834.png)
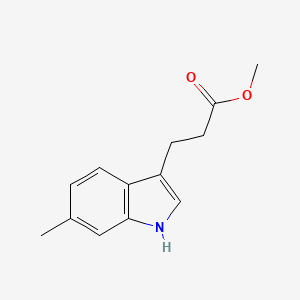
![(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoate](/img/structure/B13723851.png)
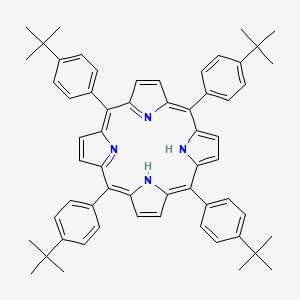
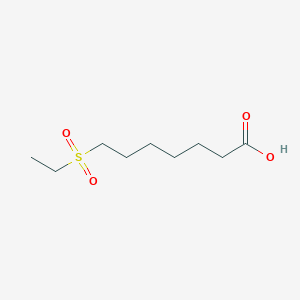
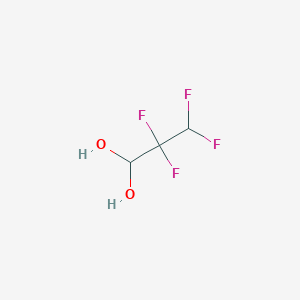
![4,4-Difluoro-4'-methyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B13723867.png)
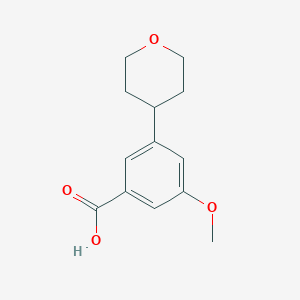
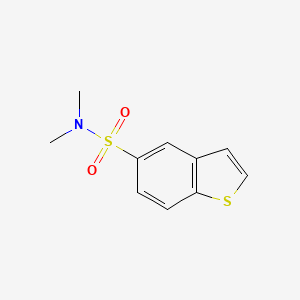
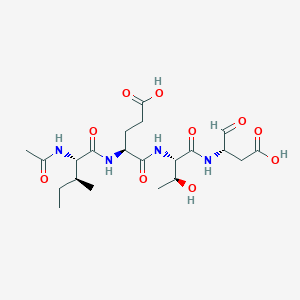
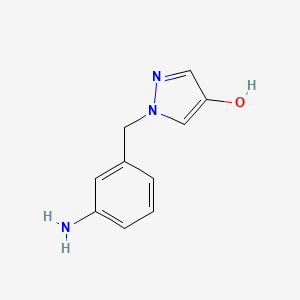
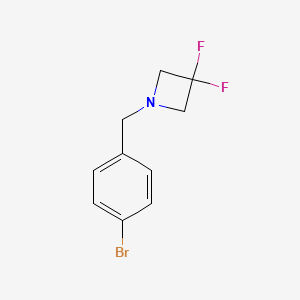
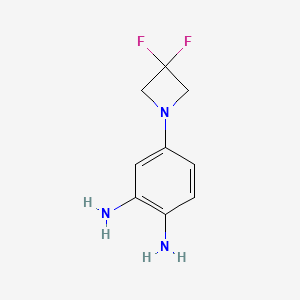
![2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole](/img/structure/B13723919.png)
